molecular formula C14H16O4 B7948940 Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate CAS No. 17529-17-8

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B7948940
CAS No.: 17529-17-8
M. Wt: 248.27 g/mol
InChI Key: MTMJCLLEFXNRIV-UHFFFAOYSA-N
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Description

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a naphthalene ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-1-tetralone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.

    Reduction: Formation of 2-(6-methoxy-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
  • Methyl 2-(6-methoxy-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
  • Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydroquinolin-2-yl)acetate

Uniqueness

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-17-11-5-6-12-9(7-11)3-4-10(14(12)16)8-13(15)18-2/h5-7,10H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMJCLLEFXNRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177124
Record name Methyl 1,2,3,4-tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17529-17-8
Record name Methyl 1,2,3,4-tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17529-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of LDA, prepared from diisopropylamine (0.84 ml) and n-butyl lithium (3.44 ml, 1.6M in hexane) in 10 ml of THF at -78° was added dropwise a solution of 6-methoxy-1-tetralone (0.88 g, 5.0 mmol) in 5 ml of THF in an atmosphere of nitrogen. To the stirred solution at -78° was then added methyl bromoacetate (0.5 ml, 6.0 mmole) and the mixture was allowed to warm to room temperature. Aqueous work-up and extraction with ether gave, after chromatography on silica gel, the title compound, m.p. 110`-112°.
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